2-((3,3-Difluorocyclobutyl)methoxy)nicotinic acid
Overview
Description
Molecular Structure Analysis
The molecular formula of “2-((3,3-Difluorocyclobutyl)methoxy)nicotinic acid” is C11H11F2NO3 . The compound has a molecular weight of 243.21 g/mol . The InChIKey, a unique identifier for the compound, is QMYIKBIBRUGKOV-UHFFFAOYSA-N .Physical and Chemical Properties Analysis
The compound “this compound” has a molecular weight of 243.21 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 4 . The exact mass is 243.07069954 g/mol , and the monoisotopic mass is also 243.07069954 g/mol . The topological polar surface area is 59.4 Ų .Scientific Research Applications
Herbicidal Activity
- Nicotinic acid derivatives have been explored for their potential as herbicides. A study synthesized a series of N-(arylmethoxy)-2-chloronicotinamides, revealing some compounds with excellent herbicidal activity against certain weeds, indicating the possibility for the development of new herbicides targeting monocotyledonous weeds (Chen Yu et al., 2021).
Industrial Applications
- Research into the industrial production of nicotinic acid focuses on green chemistry approaches, highlighting the need for new technologies to reduce environmental impacts. This includes ecological methods to produce nicotinic acid from commercially available raw materials with minimal greenhouse gas emissions (Dawid Lisicki et al., 2022).
Anti-inflammatory and Analgesic Activities
- A series of 2-(3-chloroanilino)nicotinic acid hydrazides showed anti-inflammatory and analgesic activities, with some compounds demonstrating potent effects comparable to reference drugs. This suggests their potential for development as anti-inflammatory and analgesic agents (L. Navidpour et al., 2014).
Synthesis Methodologies
- Studies on the synthesis of nicotinic acid derivatives, including those with trifluoromethyl groups, provide novel routes for creating key intermediates in drug manufacturing. These methodologies can be instrumental in the development of drugs with improved efficacy and reduced side effects (L. Kiss et al., 2008).
Vasorelaxation and Antioxidation Properties
- Research on thionicotinic acid derivatives revealed their vasorelaxant and antioxidative activities, offering insights into the development of new therapeutics with potential applications in treating cardiovascular diseases and oxidative stress (Supaluk Prachayasittikul et al., 2010).
Mechanism of Action
Target of Action
Given its structural similarity to nicotinic acid , it may interact with similar targets, such as the G protein-coupled receptors involved in lipid metabolism .
Mode of Action
Based on its structural similarity to nicotinic acid, it may bind to its target receptors and modulate their activity, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds like nicotinic acid are known to affect lipid metabolism pathways .
Result of Action
Based on its structural similarity to nicotinic acid, it may have effects on lipid metabolism and other cellular processes .
Action Environment
The action, efficacy, and stability of 2-((3,3-Difluorocyclobutyl)methoxy)nicotinic acid can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature .
Properties
IUPAC Name |
2-[(3,3-difluorocyclobutyl)methoxy]pyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3/c12-11(13)4-7(5-11)6-17-9-8(10(15)16)2-1-3-14-9/h1-3,7H,4-6H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISZYTUAKMMEPMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)COC2=C(C=CC=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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